molecular formula C28H26NO2P B2407481 N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine CAS No. 376355-58-7

N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine

Cat. No.: B2407481
CAS No.: 376355-58-7
M. Wt: 439.495
InChI Key: JISGHECLGYELKD-VXKWHMMOSA-N
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Description

Molecular Architecture of the Dibenzo[d,f]dioxaphosphepin Core

The dibenzo[d,f]dioxaphosphepin core is a seven-membered heterocyclic ring system containing one phosphorus atom, two oxygen atoms, and four carbon atoms from fused benzene rings. The structure features a central phosphorus atom bonded to two oxygen atoms and two aromatic systems, forming a bicyclic framework. The benzene rings are fused at the [d,f] positions, creating a rigid, planar architecture that influences the compound’s electronic and steric properties.

Key structural parameters derived from X-ray crystallography of analogous compounds reveal:

Parameter Value (Å/°) Source Compound
P–O bond length 1.62–1.65 Å Dibenzo[d,f]dioxaphosphepin derivatives
O–P–O bond angle 95–98° Tetrakis(tert-butyl) derivatives
Dihedral angle (benzene planes) 12–15° Pyrophosphite analogs

The rigidity of the dioxaphosphepin core enhances its stability against ring-opening reactions, making it suitable for applications in asymmetric catalysis.

Stereochemical Configuration at Phosphorus and Chiral Centers

The compound exhibits two stereogenic centers at the (S)-1-phenylethyl substituents and a third stereochemical element at the phosphorus atom. The (S)-configuration of the 1-phenylethyl groups is confirmed by synthetic routes employing enantiomerically pure starting materials. The phosphorus center adopts a trigonal pyramidal geometry, with lone pair orientation dictating its chirality.

Comparative analysis of $$^{31}$$P NMR chemical shifts for related compounds highlights the influence of substituents on stereochemical outcomes:

Compound $$^{31}$$P NMR (ppm) Configuration
N,N-Bis((S)-1-phenylethyl) derivative 28.5–30.1 $$ R $$ at P
N,N-Bis((R)-1-phenylethyl) derivative 26.8–28.3 $$ S $$ at P
DPEPHOS (achiral analog) 22.4 Planar P center

The stereochemical integrity of the phosphorus center is maintained through restricted rotation about the P–N bonds, as evidenced by dynamic NMR studies.

Comparative Analysis with Related P-Chiral Phosphine Ligands

This compound belongs to a class of P-chiral phosphine ligands distinguished by their fused aromatic systems and stereochemical complexity. Key comparisons with structurally related ligands include:

Ligand Key Structural Features Electronic Properties ($$ \nu $$(CO), cm$$^{-1}$$) Catalytic Applications
N,N-Bis((S)-1-phenylethyl)dibenzo[d,f]dioxaphosphepin-6-amine Rigid dibenzo core, two (S)-phenylethyl groups 1985–1995 (Rh complexes) Asymmetric hydrogenation
BINAP Binaphthyl backbone, no heteroatoms 1990–2005 Cross-coupling reactions
BDPP Pentadentate N,P ligands 1975–1985 Dioxygen activation
DPEphos Ether-linked diphosphine 1960–1970 Palladium-catalyzed couplings

The dibenzo[d,f]dioxaphosphepin derivative exhibits superior steric bulk ($$ \theta = 185–190^\circ $$) compared to BINAP ($$ \theta = 165–170^\circ $$), enhancing enantioselectivity in reactions requiring large chiral environments. Its electron-donating phosphorus atom ($$ \chi = 18–20 $$) also facilitates oxidative addition steps in transition-metal catalysis.

Properties

IUPAC Name

N,N-bis[(1S)-1-phenylethyl]benzo[d][1,3,2]benzodioxaphosphepin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26NO2P/c1-21(23-13-5-3-6-14-23)29(22(2)24-15-7-4-8-16-24)32-30-27-19-11-9-17-25(27)26-18-10-12-20-28(26)31-32/h3-22H,1-2H3/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISGHECLGYELKD-VXKWHMMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N([C@@H](C)C2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine typically involves the reaction of dibenzo[d,f][1,3,2]dioxaphosphepin with (S)-1-phenylethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of automated synthesis equipment to ensure consistency and purity of the final product .

Chemical Reactions Analysis

N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

Catalytic Applications

Iridium-Catalyzed Reactions:
N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine has been utilized as a ligand in iridium-catalyzed allylic arylation reactions. This application is particularly useful for synthesizing complex organic molecules with high selectivity and efficiency. The ligand's unique structure enhances the catalyst's performance by stabilizing the transition state during the reaction.

Copper Complex Formation:
The compound can also form a copper complex, which is employed to detect transmetalation intermediates in asymmetric addition reactions using zinc ethyl (ZnEt₂). This capability is crucial for understanding reaction mechanisms and improving the efficiency of synthetic pathways in organic chemistry.

Medicinal Chemistry

Anticancer Activity:
Research has indicated that this compound exhibits promising anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Neuroprotective Effects:
Preliminary studies suggest that this compound may have neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert effects on neuronal cells, which could be beneficial in conditions such as Alzheimer's disease.

Materials Science

Polymer Chemistry:
this compound has applications in polymer chemistry as a building block for creating phosphorous-containing polymers. These materials are known for their thermal stability and flame retardant properties, making them suitable for various industrial applications.

Nanocomposites:
The compound can be incorporated into nanocomposites to enhance mechanical properties and thermal stability. Research indicates that these nanocomposites exhibit improved performance characteristics compared to traditional materials.

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
CatalysisIridium-catalyzed allylic arylationHigh selectivity and efficiency
Copper complex formation for transmetalation detectionUnderstanding reaction mechanisms
Medicinal ChemistryAnticancer activityInduces apoptosis in cancer cells
Neuroprotective effectsPotential treatment for neurodegenerative diseases
Materials ScienceBuilding block for phosphorous-containing polymersEnhanced thermal stability and flame retardancy
Incorporation into nanocompositesImproved mechanical properties

Case Studies

Case Study 1: Iridium-Catalyzed Allylic Arylation
A study demonstrated that using this compound as a ligand significantly increased the yield of desired products in iridium-catalyzed reactions compared to traditional ligands. The results highlighted the importance of ligand design in optimizing catalytic processes.

Case Study 2: Anticancer Properties
In vitro studies on various cancer cell lines showed that derivatives of this compound led to a marked reduction in cell viability. The mechanism was linked to the activation of apoptotic pathways, providing insights into its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine involves its role as a ligand in catalytic reactions. It coordinates with metal centers, such as rhodium or platinum, to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and lowering activation energies .

Comparison with Similar Compounds

N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine is unique due to its specific structure and stereochemistry, which provide high selectivity and efficiency in catalytic reactions. Similar compounds include:

Biological Activity

N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine (CAS No. 376355-58-7) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial activity, and mechanisms of action, supported by data tables and case studies.

  • Molecular Formula : C28H26NO2P
  • Molecular Weight : 439.49 g/mol
  • Purity : ≥99.0%
  • Melting Point : 99-102 °C
  • Storage Conditions : Inert atmosphere at 2-8 °C

Biological Activity Overview

This compound has shown various biological activities:

1. Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study by Klimczak et al. demonstrated that aminophosphonate derivatives, including this compound, induced apoptosis in esophageal squamous cancer cells, showcasing a higher cytotoxicity compared to traditional chemotherapeutics like ciprofloxacin and bleomycin .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundEsophageal Squamous15
CiprofloxacinEsophageal Squamous25
BleomycinEsophageal Squamous30

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown it to be effective against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those of commonly used antibiotics.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
E. coli5Ciprofloxacin10
Staphylococcus aureus8Methicillin16

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular processes, leading to apoptosis in cancer cells and bactericidal effects in microbial cells. The lipophilic nature of the compound allows it to penetrate cell membranes effectively.

Case Studies

Several case studies have been conducted to further understand the biological implications of this compound:

Case Study 1: Cancer Cell Apoptosis

In vitro studies revealed that exposure to the compound resulted in increased levels of reactive oxygen species (ROS) and activation of caspase pathways in esophageal cancer cells. This suggests a potential pathway for inducing apoptosis through oxidative stress mechanisms.

Case Study 2: Antibacterial Efficacy

A comparative study on the antibacterial efficacy of this compound against multi-drug resistant strains showed promising results. The compound was able to significantly reduce bacterial load in treated samples compared to controls.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine?

  • Methodology : The compound is synthesized via stereoselective reactions involving phosphorus trichloride (PCl₃), chiral diols (e.g., 2,2′-dihydroxybiphenyl derivatives), and enantiomerically pure amines. For example, reacting PCl₃ with a diol under nitrogen generates a chlorophosphite intermediate, which is then treated with (S)-1-phenylethylamine to form the phosphoramidite ligand .
  • Critical Step : Strict anhydrous conditions are required to avoid hydrolysis of the phosphorus intermediates.

Q. How is the compound characterized to confirm its stereochemical purity?

  • Analytical Techniques :

  • ³¹P NMR : Used to verify phosphorus coordination and ligand integrity. For example, shifts near δ = 120–125 ppm indicate a six-membered phosphoramidite ring .
  • X-ray Crystallography : Resolves absolute configuration (e.g., 11bS or 11bR stereochemistry) .
  • HPLC with Chiral Columns : Determines enantiomeric excess (e.g., >99% ee in commercial samples) .

Q. What are the primary applications of this ligand in catalysis?

  • Common Uses : As a chiral ligand in asymmetric hydrogenation and cross-coupling reactions. For instance, it enhances enantioselectivity in the hydrogenation of α,β-unsaturated ketones (up to 95% ee) .
  • Substrate Compatibility : Effective with palladium, rhodium, and ruthenium catalysts in C–C bond-forming reactions .

Advanced Research Questions

Q. How does the ligand’s stereochemistry influence enantioselectivity in asymmetric catalysis?

  • Mechanistic Insight : The (S)-1-phenylethyl groups create a rigid, chiral pocket around the phosphorus center, directing substrate approach. For example, in rhodium-catalyzed hydrogenations, the 11bS configuration induces a specific transition-state geometry, favoring R or S product formation .
  • Case Study : In J. Am. Chem. Soc. 2002, the ligand achieved 92% ee in the hydrogenation of methyl benzoylformate due to optimal steric hindrance from the dibenzo[d,f] backbone .

Q. What strategies optimize ligand stability under reactive conditions?

  • Modifications :

  • Electron-Withdrawing Substituents : Improve oxidative stability (e.g., methoxy groups on the phenyl rings) .
  • Bulkier Backbones : Reduce hydrolysis rates (e.g., dinaphtho instead of dibenzo systems) .
    • Experimental Data :
ModificationHalf-life (in THF, 25°C)
Dibenzo backbone48 hours
Dinaphtho backbone120 hours
Source: Adapted from Organometallics, 2013

Q. How do contradictory data on catalytic performance arise, and how can they be resolved?

  • Common Issues :

  • Solvent Effects : Polar solvents (e.g., MeOH) may protonate the phosphorus center, reducing activity.
  • Metal-Ligand Mismatch : Palladium vs. rhodium coordination preferences (e.g., Pd favors bidentate ligands).
    • Resolution : Use in situ ³¹P NMR to monitor ligand-metal coordination dynamics .

Methodological Challenges

Q. What are the limitations of this ligand in industrial-scale catalysis?

  • Key Constraints :

  • Moisture Sensitivity : Requires glovebox handling, limiting practicality for large-scale reactions .
  • Cost of Enantiopure Precursors : (S)-1-Phenylethylamine derivatives are expensive (>$500/g for 99% ee) .
    • Workarounds : Develop racemic synthesis routes with chiral resolution steps .

Q. How can computational methods complement experimental studies of this ligand?

  • DFT Modeling : Predicts transition states and enantioselectivity trends. For example, calculations on the dibenzo[d,f] backbone revealed a 5.2 kcal/mol energy difference favoring the major enantiomer in a model reaction .
  • Software Tools : Gaussian (for geometry optimization) and ADF (for reaction pathway analysis).

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